molecular formula C7H9N B1581364 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated CAS No. 9003-18-3

2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated

Cat. No. B1581364
CAS RN: 9003-18-3
M. Wt: 107.15 g/mol
InChI Key: NTXGQCSETZTARF-UHFFFAOYSA-N
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Description

The copolymerization of 2-propenenitrile with 1,3-butadiene results in a polymeric material that finds widespread applications in the industrial and scientific domains1. Hydrogenation of the copolymer imparts unique properties like high strength, excellent stability, and low toxicity1. The resulting material, 2-propenenitrile, Polymer with 1,3-Butadiene, Hydrogenated is commonly referred to as Hydrogenated Nitrile Butadiene Rubber (HNBR)1.



Synthesis Analysis

HNBR is synthesized by copolymerization of 2-propenenitrile with 1,3-butadiene in the presence of a catalyst and a radical initiator1. The resulting copolymer is then hydrogenated using a catalyst, which leads to the formation of HNBR1. The degree of hydrogenation affects the chemical and physical properties of the material1.



Molecular Structure Analysis

The molecular formula of 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated is C7H9N1. The InChI key is NTXGQCSETZTARF-UHFFFAOYSA-N1.



Chemical Reactions Analysis

The copolymerization of 2-propenenitrile with 1,3-butadiene and the subsequent hydrogenation are the key chemical reactions involved in the synthesis of HNBR1.



Physical And Chemical Properties Analysis

HNBR is a stable, non-reactive, and non-polar material that exhibits excellent resistance to heat, oils, fuels, lubricants, and chemicals1. The physical and chemical properties of HNBR can be customized by varying the degree of hydrogenation, molecular weight, and comonomer content1. HNBR can withstand temperatures ranging from -40°C to 150°C and has an excellent compression set and resistance to compression, deformation, and abrasion1.


Scientific Research Applications

Electrochemical Reduction and Polymerization

The electrochemical reduction of 2-butenenitrile, a related compound, has been studied to understand the formation of polymer films through electroreduction, providing insights into surface coating and modification technologies Deniau et al., 2006.

Hydrogenation Techniques and Catalysts

Research on homogeneous hydrogenation of nitrile butadiene rubber (NBR), from which HNBR is derived, highlights the challenges and advances in chemical modification to improve material properties Wang, Yang, & Rempel, 2013. Catalytic hydrogenation using Grubbs II catalyst offers a selective approach, improving the processability of H-NBR by reducing its Mooney viscosity Ai, Gong, Zhao, & Liu, 2017.

Applications in Energy Storage

HNBR has been evaluated as a potential elastomeric binder for lithium-ion battery electrodes, demonstrating good chemical stability and enhancing the performance of Li-ion batteries Verdier et al., 2019.

Advancements in Material Properties

Direct catalytic hydrogenation techniques have been developed for acrylonitrile-butadiene rubber, leading to high-performance elastomers with significant industrial applications Wei, Wu, Pan, & Rempel, 2005.

Environmental and Health Impact Studies

Toxicology and carcinogenesis studies of 1,3-butadiene, a precursor in the production of HNBR, provide crucial information on the potential health and environmental impacts, guiding safe manufacturing and handling practices National Toxicology Program, 1984.

Safety And Hazards

While specific safety and hazard information for 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated is not available, it’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The unique properties and enhanced stability of 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated offer immense potential for various applications1. As such, it’s likely that research and development efforts will continue to explore new uses for this material.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

buta-1,3-diene;prop-2-enenitrile
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InChI

InChI=1S/C4H6.C3H3N/c1-3-4-2;1-2-3-4/h3-4H,1-2H2;2H,1H2
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InChI Key

NTXGQCSETZTARF-UHFFFAOYSA-N
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Canonical SMILES

C=CC=C.C=CC#N
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Molecular Formula

C7H9N
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Related CAS

72869-34-2, 106974-61-2, 68910-08-7, 68891-47-4, 9003-18-3, 68683-29-4, 106974-60-1, 118578-02-2, 68891-46-3, 88254-10-8, 106930-79-4
Record name 2-Propenenitrile, polymer with 1,3-butadiene, carboxy-terminated, 2-hydroxyethyl esters
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Record name 2-Propenenitrile, polymer with 1,3-butadiene, block
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Record name 2-Propenenitrile, polymer with 1,3-butadiene, hydroxy-terminated
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Record name 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester
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Record name Acrylonitrile-butadiene copolymer
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Record name 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated
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Record name 2-Propenenitrile, polymer with 1,3-butadiene, alternating
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Record name 2-Propenenitrile, polymer with 1,3-butadiene, 4-[(5-amino-4-methylpentyl)amino]-1-cyano-1-methyl-4-oxobutyl-terminated
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Record name 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated
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Record name 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated
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Record name 2-Propenenitrile, polymer with 1,3-butadiene, graft
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Molecular Weight

107.15 g/mol
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Physical Description

Off-white or tan solid with a mild odor like rubber; [Zeon Chemicals MSDS], Caramel-colored viscous liquid with a slight odor; [Emerald Performance Materials MSDS], Liquid with a mild amine odor; [Scientific Polymer Products MSDS]
Record name 1,3-Butadiene, polymer with 2-propenenitrile
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Product Name

Buta-1,3-diene;prop-2-enenitrile

CAS RN

68683-29-4, 68891-47-4, 9003-18-3, 68891-46-3, 88254-10-8
Record name 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-((2-(1-piperazinyl)ethyl)amino)butyl-terminated
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Record name 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-((1-oxo-2-propen-1-yl)oxy)propyl ester
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated
Reactant of Route 2
2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated
Reactant of Route 3
2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated
Reactant of Route 4
Reactant of Route 4
2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated
Reactant of Route 5
2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated
Reactant of Route 6
2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated

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